molecular formula C14H12FNO3 B14765616 Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate

Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate

Cat. No.: B14765616
M. Wt: 261.25 g/mol
InChI Key: UDZINGBLNSYBNT-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position on the isonicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The fluorine and methoxyphenyl groups are introduced through subsequent substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid.

    Reduction: Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins. The methoxyphenyl group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: Lacks the fluorine and methoxyphenyl groups, resulting in different chemical and biological properties.

    Methyl 5-fluoroisonicotinate: Contains the fluorine atom but lacks the methoxyphenyl group.

    Methyl 2-(3-methoxyphenyl)isonicotinate: Contains the methoxyphenyl group but lacks the fluorine atom.

Uniqueness

Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate is unique due to the presence of both the fluorine and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C14H12FNO3/c1-18-10-5-3-4-9(6-10)13-7-11(14(17)19-2)12(15)8-16-13/h3-8H,1-2H3

InChI Key

UDZINGBLNSYBNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)OC)F

Origin of Product

United States

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